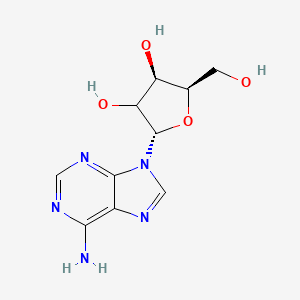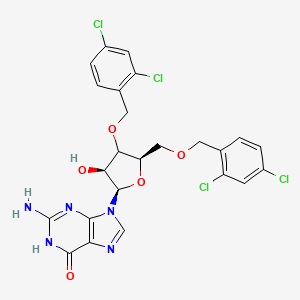
Dugesin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dugesin B is a neo-clerodane diterpenoid isolated from the plant Salvia dugesii. This compound is part of a group of diterpenoids known for their diverse biological activities, including cytotoxic, antiviral, and anti-feedant properties .
Preparation Methods
Dugesin B is typically isolated from the aerial parts of Salvia dugesii. The preparation involves several chromatographic techniques. The acetone extract of the plant is subjected to repeated chromatography over silica gel, Lichroprep RP-18, and Sephadex LH-20 to afford this compound along with other neo-clerodane diterpenoids .
Chemical Reactions Analysis
Dugesin B undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of neo-clerodane diterpenoids.
Biology: Investigated for its cytotoxic activities against human tumor cell lines.
Medicine: Explored for its antiviral properties, particularly against influenza virus FM1.
Industry: Potential use in developing natural pesticides due to its anti-feedant properties
Mechanism of Action
The mechanism of action of Dugesin B involves its interaction with specific molecular targets and pathways. It has been shown to exert cytotoxic effects by inducing apoptosis in cancer cells. The antiviral activity is attributed to its ability to inhibit viral replication .
Comparison with Similar Compounds
Dugesin B is part of a group of neo-clerodane diterpenoids, which include compounds like Dugesin A, Tilifodiolide, Isosalvipuberulin, Salviandulin E, and Salvifaricin. Compared to these compounds, this compound is unique due to its specific structural features and biological activities .
Properties
Molecular Formula |
C20H14O5 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(13R)-13-(furan-3-yl)-11-methyl-4,14-dioxatetracyclo[8.7.0.02,6.012,16]heptadeca-1(17),2(6),7,10,12(16)-pentaene-5,15-dione |
InChI |
InChI=1S/C20H14O5/c1-10-12-3-2-4-13-16(9-24-19(13)21)14(12)7-15-17(10)18(25-20(15)22)11-5-6-23-8-11/h2,4-8,18H,3,9H2,1H3/t18-/m0/s1 |
InChI Key |
BYMJVNWPPPSHMA-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C2CC=CC3=C(C2=CC4=C1[C@@H](OC4=O)C5=COC=C5)COC3=O |
Canonical SMILES |
CC1=C2CC=CC3=C(C2=CC4=C1C(OC4=O)C5=COC=C5)COC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)


![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)
